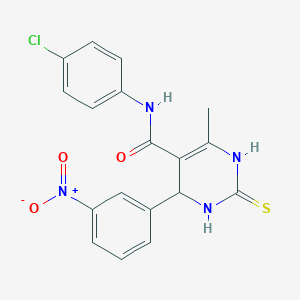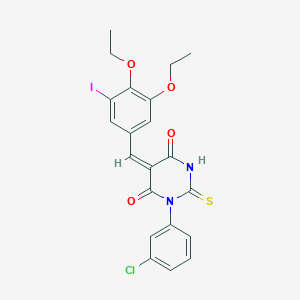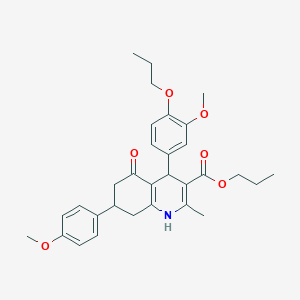![molecular formula C15H23BrClNO3 B5059494 N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B5059494.png)
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In
Mécanisme D'action
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine acts as a potent and selective antagonist of the 5-HT2B receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes such as cardiovascular function, smooth muscle contraction, and cell proliferation. By blocking this receptor, N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine can modulate these physiological processes and potentially treat diseases associated with them.
Biochemical and Physiological Effects:
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been found to have unique biochemical and physiological effects. This compound has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, which is associated with pulmonary hypertension. It has also been found to inhibit the proliferation of cardiac fibroblasts, which is associated with cardiac fibrosis. Additionally, N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been found to induce apoptosis in cancer cells, suggesting its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the 5-HT2B receptor, which allows for more specific modulation of physiological processes. Additionally, this compound has been found to have low toxicity, which is important for its potential use in clinical settings. However, one of the limitations is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine. One of the potential directions is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases. Furthermore, the development of more potent and selective antagonists of the 5-HT2B receptor can provide new insights into the physiological processes regulated by this receptor.
Méthodes De Synthèse
The synthesis of N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been achieved using various methods. One of the commonly used methods involves the reaction of 2-bromo-6-chloro-4-methylphenol with 2-(2-chloroethoxy)ethanol in the presence of sodium hydride. The resulting product is then reacted with 3-methoxy-1-propanamine to obtain the final product.
Applications De Recherche Scientifique
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been extensively studied for its potential use in scientific research. This compound has been found to be a potent and selective antagonist of the 5-HT2B receptor. This receptor is involved in various physiological processes such as cardiovascular function, smooth muscle contraction, and cell proliferation. Therefore, this compound has potential applications in the treatment of various diseases such as pulmonary hypertension, cardiac fibrosis, and cancer.
Propriétés
IUPAC Name |
N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrClNO3/c1-12-10-13(16)15(14(17)11-12)21-9-8-20-7-5-18-4-3-6-19-2/h10-11,18H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFFLNNJDPIXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOCCNCCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5059414.png)


![5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5059430.png)
![3-({[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5059448.png)



![5-[(3-isoxazolylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5059478.png)
![4-(3,4-dimethylphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5059484.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5059485.png)
![(2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5059492.png)
![[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]formamide](/img/structure/B5059500.png)
![2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5059505.png)